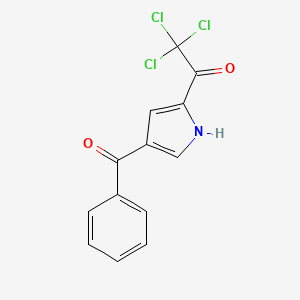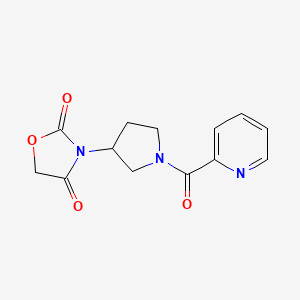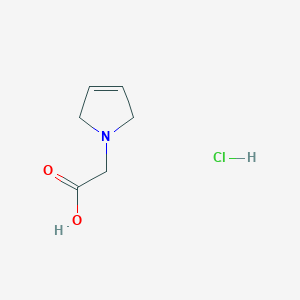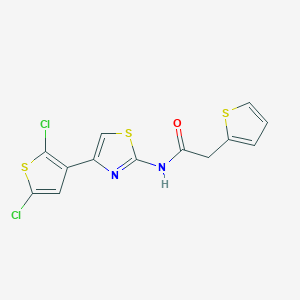
1-(4-benzoyl-1H-pyrrol-2-yl)-2,2,2-trichloro-1-ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups. The benzoyl and pyrrole groups are both aromatic, which means they have a cyclic, planar structure with delocalized π electrons. The trichloroethanone group would add polarity to the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. The presence of the benzoyl, pyrrole, and trichloroethanone groups would likely make it a polar molecule, which could affect its solubility, boiling point, and other properties .Applications De Recherche Scientifique
1. Synthesis of Heterocyclic Compounds
1-(4-benzoyl-1H-pyrrol-2-yl)-2,2,2-trichloro-1-ethanone has been utilized in the synthesis of heterocyclic compounds. For instance, it is involved in the reaction leading to symmetrical pentasubstituted pyrroles, which are significant in pharmaceutical and materials science research. These compounds have been characterized using NMR spectral data, highlighting their structural complexity and potential applications in various fields (Ravindran, Muthusubramanian, Selvaraj, & Perumal, 2007).
2. Catalysis and Synthesis Enhancement
The compound is also instrumental in catalysis, enhancing the efficiency of certain chemical reactions. For example, it has been used in a one-pot four-component reaction utilizing nano copper oxide as a heterogeneous nanocatalyst for the synthesis of highly substituted pyrroles. This method is noted for its excellent yields, cost-effectiveness, and simple work-up, making it a valuable tool in synthetic organic chemistry (Saeidian, Abdoli, & Salimi, 2013).
3. Corrosion Inhibition
In the field of materials science, a derivative of this compound, 1-(1-benzyl-4-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone, has shown effectiveness as a corrosion inhibitor. This compound was synthesized using a one-pot reaction and analyzed using various spectroscopic techniques and density functional theory (DFT) methods. Its corrosion inhibition properties have been demonstrated in protecting steel surfaces, which could have practical applications in industrial settings (Louroubi et al., 2019).
4. Pharmaceutical Research
In pharmaceutical research, derivatives of this compound have been synthesized and characterized for potential therapeutic applications. Studies include exploring their structural characteristics, reactivities, and possible uses as drug molecules. These investigations often involve computational and experimental methods, such as NMR spectroscopy and quantum chemical calculations, to understand the properties of these molecules and their potential biological activities (Petrova et al., 2023).
5. Advanced Material Synthesis
The compound is also used in the synthesis of advanced materials, such as conducting polymers. These materials have applications in electronics and materials science. The synthesis process involves chemical and electrochemical polymerization, and the resultant polymers are characterized for their electrical conductivity, thermal stability, and response to environmental factors (Pandule, Oprea, Bârsan, Weimar, & Persaud, 2014).
Mécanisme D'action
Orientations Futures
The study of new and complex organic compounds like “1-(4-benzoyl-1H-pyrrol-2-yl)-2,2,2-trichloro-1-ethanone” can lead to the discovery of new reactions, synthesis methods, and potentially useful substances. Future research could focus on synthesizing this compound and studying its properties and potential applications .
Propriétés
IUPAC Name |
1-(4-benzoyl-1H-pyrrol-2-yl)-2,2,2-trichloroethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl3NO2/c14-13(15,16)12(19)10-6-9(7-17-10)11(18)8-4-2-1-3-5-8/h1-7,17H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMIRZCVDEZXUJV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CNC(=C2)C(=O)C(Cl)(Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-benzoyl-1H-pyrrol-2-yl)-2,2,2-trichloro-1-ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-[[4-(Dimethylamino)-3-nitrophenyl]methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B2408954.png)



![(E)-2-(benzo[d]oxazol-2-yl)-3-(3-nitrophenyl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one](/img/structure/B2408959.png)



![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)butyramide](/img/structure/B2408968.png)
